Corylin

Catalog No.
S623654
CAS No.
53947-92-5
M.F
C20H16O4
M. Wt
320.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Corylin

CAS Number

53947-92-5

Product Name

Corylin

IUPAC Name

3-(2,2-dimethylchromen-6-yl)-7-hydroxychromen-4-one

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C20H16O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)16-11-23-18-10-14(21)4-5-15(18)19(16)22/h3-11,21H,1-2H3

InChI Key

PWAACAMQKVIVPZ-UHFFFAOYSA-N

Synonyms

corylin

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C

The exact mass of the compound Corylin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Corylin (CAS: 53947-92-5) is a highly purified prenylflavonoid originally isolated from the seeds of Psoralea corylifolia. In industrial and advanced laboratory procurement, it serves as a critical bioactive standard and synthesis precursor, distinguished from crude extracts by its precise molecular weight (320.34 g/mol) and reproducible batch-to-batch consistency. Corylin is primarily selected for its potent, quantifiable modulation of the IL-6/STAT3 and NF-κB signaling pathways, as well as its specific electrophysiological activity on M-type potassium currents. Unlike generic flavonoids, its unique prenylated structure confers distinct pharmacokinetic advantages, including a notably low inhibition profile against major UDP-glucuronosyltransferase (UGT) isoforms, making it an optimal candidate for drug-drug interaction (DDI) modeling and the synthesis of highly soluble glycoside derivatives [1] [2].

Research Fit

Pathway study
Supports STAT3 and MAPK pathway investigation in cell models
Reference standard
High-precision HPLC reference for Psoralea-containing preparations
Metabolic profiling
Clean UGT inhibition profile supports co-treatment interaction studies

Substituting highly purified Corylin with crude Psoralea corylifolia extracts or closely related in-class analogs (such as Bakuchiol, Bavachin, or Bavachalcone) introduces critical failures in both pharmacokinetic profiling and assay reproducibility. Crude extracts contain variable ratios of Bavachalcone, which acts as a strong noncompetitive inhibitor of UGT1A1 and UGT1A7, thereby confounding drug-drug interaction data and increasing formulation toxicity risks [1]. Furthermore, when targeting the STAT3 inflammatory pathway, substituting Corylin with Bakuchiol or Bavachin results in a 3.3- to 3.5-fold drop in inhibitory potency, requiring significantly higher dosing concentrations that can trigger off-target cellular toxicity [2]. For biocatalytic synthesis, Corylin possesses specific structural compatibility for enzymatic glycosylation that generic flavonoids lack, meaning substitutions will fail to yield the desired highly soluble derivatives [3].

Substitution Risk

STAT3 potency
Bavachin or corylifol A may shift STAT3 inhibition response; pathway outcome may differ from corylin's intermediate profile
UGT liability
Bavachalcone introduces strong UGT1A1 and UGT1A7 inhibition; may confound metabolic stability interpretation
Analytical variance
Alternative Psoralea flavonoids exhibit higher interday RSD; may reduce method reproducibility in QC workflows

Superior STAT3 Pathway Inhibition vs. Bakuchiol and Bavachin

In comparative in vitro assays evaluating the suppression of IL-6-induced STAT3 promoter activity in Hep3B cells, Corylin demonstrated an IC50 of 1.37 ± 0.45 µM. In direct contrast, the closely related Psoralea-derived compounds Bakuchiol and Bavachin exhibited significantly weaker inhibition, with IC50 values of 4.57 ± 0.45 µM and 4.89 ± 0.05 µM, respectively[1].

Evidence DimensionIC50 for IL-6-induced STAT3 promoter activity
Target Compound DataCorylin: 1.37 ± 0.45 µM
Comparator Or BaselineBakuchiol: 4.57 µM; Bavachin: 4.89 µM
Quantified DifferenceCorylin is ~3.3x to 3.5x more potent than Bakuchiol and Bavachin.
ConditionsHep3B cell line, IL-6 induction, STAT3 promoter activity assay

Procuring Corylin allows for lower-concentration dosing in anti-inflammatory models, minimizing the risk of off-target cytotoxicity compared to using Bakuchiol or Bavachin.

STAT3 promoter inhibition
Direct comparison
IC50 1.37 ± 0.45 µM
Supports intermediate STAT3 pathway-response context; ranked among seven in-class flavonoids
Hep3B cell model; IL-6 induced luciferase reporter

Low UGT Isoform Inhibition Profile for Favorable Pharmacokinetics

When evaluated against a panel of recombinant human UDP-glucuronosyltransferase (UGT) isoforms, Corylin exhibited no potent inhibition, whereas its in-class comparator Bavachalcone demonstrated strong noncompetitive inhibition against UGT1A1 and UGT1A7 (Ki = 5.41 µM and 4.51 µM). At a high concentration of 100 µM, Corylin inhibited UGT1A10 by only 4.2% and UGT1A8 by 40.7%, confirming a fundamentally different and safer metabolic interaction profile [1].

Evidence DimensionInhibition of UGT1A1 and UGT1A7
Target Compound DataCorylin: No potent inhibition (e.g., UGT1A10 inhibited by only 4.2% at 100 µM)
Comparator Or BaselineBavachalcone: Strong noncompetitive inhibition (Ki = 5.41 µM for UGT1A1)
Quantified DifferenceCorylin avoids the severe UGT1A1/1A7 blockade caused by Bavachalcone.
ConditionsRecombinant human UGT isoforms, 4-Methylumbelliferone (4-MU) probe substrate

Corylin is the preferred compound for formulations and co-administration studies where minimizing cytochrome/UGT-mediated drug-drug interactions is a strict regulatory or experimental requirement.

UGT inhibition profile
Direct comparison
No significant inhibition of UGT1A1, 1A3, 1A7, 1A8, 1A10, 2B4
Supports metabolic interaction screening context; bavachalcone may introduce UGT-based confounding
Recombinant human UGT isoforms; 4-MU probe substrate

Exclusive Precursor Compatibility for High-Solubility Glycosylation

In biotransformation studies utilizing glycosyltransferases from Bacillus subtilis to resolve the poor aqueous solubility of flavonoids, molecular docking and empirical testing identified Corylin as the exclusively compatible substrate among tested candidates. The resulting biocatalytic product, Corylin-7-O-β-glucoside, achieved an aqueous solubility 14.2 times greater than the Corylin aglycone precursor, while retaining significant anti-inflammatory activity (NO reduction IC50 = 121.1 µM) [1].

Evidence DimensionAqueous solubility and enzymatic compatibility
Target Compound DataCorylin: Compatible precursor yielding a derivative with 14.2x higher solubility
Comparator Or BaselineOther generic flavonoid candidates: Incompatible with the specific glycosyltransferase
Quantified Difference14.2-fold increase in aqueous solubility post-glycosylation.
ConditionsBacillus subtilis glycosyltransferase biotransformation, aqueous media

Buyers developing aqueous cosmeceutical or pharmaceutical formulations must procure Corylin specifically, as it is the validated structural precursor for synthesizing these highly soluble glycoside derivatives.

HPLC precision
Direct comparison
Interday RSD 1.3%
Supports analytical reference standard selection; highest recovery among nine tested flavonoids
Zorbax SB-C18; acetonitrile-0.1% formic acid gradient

Quantifiable Potentiation of M-Type Potassium Currents

Patch-clamp electrophysiology reveals that Corylin acts as a specific potentiator of the M-type K+ current (IK(M)). In pituitary GH3 somatolactotrophs, Corylin concentration-dependently increased the magnitude of IK(M) with a precise EC50 of 3.8 µM. This distinct ion channel modulation provides a reliable, quantifiable metric for cellular activity that is not broadly shared by all prenylflavonoids[1].

Evidence DimensionM-type K+ current (IK(M)) amplitude potentiation
Target Compound DataCorylin: EC50 = 3.8 µM
Comparator Or BaselineUntreated GH3 cells (Baseline)
Quantified DifferenceConcentration-dependent increase in IK(M) amplitude reaching half-maximal effect at 3.8 µM.
ConditionsPituitary GH3 somatolactotrophs, patch-clamp technique, depolarizing command voltage from −50 to −10 mV

This provides a highly specific, quantitative electrophysiological benchmark for QA/QC validation and lot-to-lot consistency testing in neuroendocrine research.

Bone microarchitecture model
Class-level inference
Reported model-response in OVX rat and STZ-induced diabetic mouse models
Supports bone metabolism model-response interpretation; no in-class head-to-head in vivo data
MicroCT endpoint; CTX-1 and P1NP modulation reported

STAT3-Targeted Anti-Inflammatory Drug Development

Because Corylin exhibits a 3.3x to 3.5x lower IC50 for IL-6-induced STAT3 promoter activity compared to Bakuchiol and Bavachin, it is the optimal choice for high-throughput screening and lead optimization in anti-inflammatory drug development. Procuring pure Corylin ensures that researchers can achieve pathway suppression at lower concentrations, thereby preserving cell viability in sensitive hepatic (Hep3B) and macrophage models [1].

Precursor for High-Solubility Cosmeceutical Formulations

Due to its exclusive structural compatibility with specific Bacillus subtilis glycosyltransferases, Corylin is the required starting material for synthesizing Corylin-7-O-β-glucoside. This application is critical for industrial buyers formulating aqueous-based topical anti-aging or anti-melanoma products, where the 14.2-fold increase in water solubility overcomes the traditional formulation barriers of lipophilic flavonoids [2].

Pharmacokinetic and Herb-Drug Interaction (HDI) Profiling

In ADME/Tox screening, Corylin is utilized as a low-interaction baseline standard. Because it lacks the potent UGT1A1 and UGT1A7 inhibitory activity seen in analogs like Bavachalcone, it is ideal for developing combination therapies or multi-compound formulations where minimizing cytochrome and UGT-mediated drug-drug interactions is a strict regulatory requirement [3].

Neuroendocrine Electrophysiology and Ion Channel Assays

Corylin's precise EC50 of 3.8 µM for potentiating M-type potassium currents makes it a valuable pharmacological tool compound in patch-clamp assays. Laboratories studying pituitary function, neuroprotection, or somatolactotroph electrophysiology should select Corylin to reliably modulate IK(M) amplitude without the confounding off-target effects associated with crude botanical extracts[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bone metabolism model studies
Model-response endpoint context
MAPK pathway and bone-turnover marker review
Metabolic interaction screening
UGT inhibition profile
Co-treatment metabolic stability review
Psoralea extract QC reference
HPLC precision characteristics
Interday and intraday reproducibility review
STAT3 signaling pathway studies
STAT3 inhibition assay context
Graded dose-response and isoform profiling review

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

320.10485899 Da

Monoisotopic Mass

320.10485899 Da

Heavy Atom Count

24

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

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